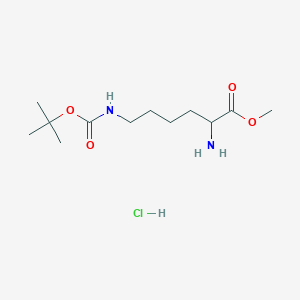

N-Boc-L-lysine methyl ester hydrochloride

Description

Contextual Significance in Organic Synthesis and Biochemistry

In the realm of organic synthesis, N-Boc-L-lysine methyl ester hydrochloride serves as a fundamental building block for the construction of more complex molecules. cymitquimica.com Its bifunctional nature, possessing a free primary amine at the alpha position and a protected amine on the side chain, allows for sequential and controlled chemical transformations. Chemists utilize this reagent in the synthesis of diverse structures, including macrocyclic compounds and lysine-based polymers. cymitquimica.comchemimpex.com It is also employed as a chiral auxiliary in asymmetric synthesis, where its inherent chirality is used to guide the formation of specific stereoisomers of a target molecule. chemimpex.com

From a biochemical and medicinal chemistry perspective, the compound is instrumental in the development of novel therapeutic agents and drug delivery systems. chemimpex.comchemimpex.com The incorporation of this lysine (B10760008) derivative into peptides can enhance their solubility and stability, which are critical properties for effective drug formulation and delivery. chemimpex.com Researchers leverage these improved characteristics to create more potent and durable bioactive molecules for pharmaceutical research. chemimpex.com

Role as a Protected Amino Acid Derivative and Chiral Building Block

The defining feature of this compound is its status as a protected amino acid derivative. chemimpex.comchemimpex.com Amino acids have multiple reactive sites (the amino group, the carboxyl group, and any side-chain functional groups) which can interfere with each other during chemical synthesis. To achieve specific modifications, chemists use "protecting groups" to temporarily block certain functional groups.

In this molecule, the epsilon-amino group (Nε) of the lysine side chain is protected by a tert-butoxycarbonyl (Boc) group. chemimpex.com The Boc group is a widely used protecting group in peptide synthesis because it is stable under many reaction conditions but can be removed selectively under mild acidic conditions. chemimpex.comchemimpex.com This allows chemists to build a peptide chain by reacting the unprotected alpha-amino group while the side chain remains inert. The carboxyl group is simultaneously protected as a methyl ester. This dual protection makes it an essential component for creating specific peptide sequences. chemimpex.com

Furthermore, as a derivative of the naturally occurring amino acid L-lysine, the compound is a chiral building block. Chirality is a critical property in biology, as living systems are often highly specific to one stereoisomer of a molecule. By using this L-configured building block, scientists can ensure the correct three-dimensional structure of the synthetic peptides and proteins, which is essential for their biological activity.

Historical Development of its Applications in Peptide Chemistry

The application of this compound is intrinsically linked to the development of modern peptide synthesis, particularly the advent of solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield. The Boc protecting group was central to early SPPS methodologies. The strategy involves attaching an amino acid to a solid resin support and then sequentially adding more amino acids to build a peptide chain.

The use of lysine derivatives like this compound became crucial for incorporating lysine into peptide chains in a controlled manner. google.com The Boc group on the side chain (Nε) prevents it from reacting out of turn, while the free alpha-amino group (Nα) is available for coupling to the growing peptide chain. This compound is particularly suited for solution-phase peptide synthesis as well. chemicalbook.comsigmaaldrich.com

Over time, the applications of this building block have evolved from the synthesis of simple peptides to more complex and specialized research areas. Recent studies demonstrate its use in the synthesis of intricately modified peptides, such as histone tails containing methylated lysines, which are vital for research in epigenetics. chemicalbook.comnih.gov The stability and reliability of this compound have also made it a component in the synthesis of novel peptidomimetics, which are molecules that mimic the structure of natural peptides for therapeutic purposes. acs.org The continued use of this reagent in cutting-edge research underscores its enduring importance in peptide chemistry. chemicalbook.com

Table 2: Common Synonyms for this compound

| Synonym | Source(s) |

|---|---|

| H-Lys(Boc)-OMe·HCl | cymitquimica.comnih.gov |

| L-Lys(Boc)-OMe·HCl | chemimpex.com |

| Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride | cymitquimica.comnih.gov |

| Nε-Boc-L-lysine methyl ester hydrochloride | cymitquimica.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-lysine |

| tert-butoxycarbonyl (Boc) |

| Fluorenylmethoxycarbonyl (Fmoc) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANRHOPPXCBHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc L Lysine Methyl Ester Hydrochloride

Esterification Protocols and Optimization for Lysine (B10760008) Derivatives

Trimethylchlorosilane-Mediated Synthesis Approaches

A highly efficient and convenient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). nih.govresearchgate.netresearchgate.net This approach offers mild reaction conditions, typically at room temperature, and a straightforward workup procedure. nih.gov The reaction proceeds by the in situ generation of hydrochloric acid from the reaction of TMSCl with methanol, which then catalyzes the esterification. nih.gov This method has been successfully applied to a wide range of amino acids, affording the corresponding methyl ester hydrochlorides in good to excellent yields. nih.govresearchgate.net

The general procedure involves adding TMSCl to a suspension of the amino acid in methanol and stirring the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.gov The product is then isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov This method is advantageous due to its simplicity, mild conditions, and high yields. nih.gov

Table 1: Esterification of Various Amino Acids with Methanol in the Presence of TMSCl nih.gov

| Entry | Amino Acid | Time (h) | Yield (%) |

| 1 | Glycine | 2 | 98 |

| 2 | L-Alanine | 2 | 98 |

| 3 | L-Valine | 4 | 97 |

| 4 | L-Leucine | 4 | 98 |

| 5 | L-Isoleucine | 4 | 97 |

| 6 | L-Proline | 2 | 98 |

| 7 | L-Phenylalanine | 4 | 98 |

| 8 | L-Tyrosine | 24 | 93 |

| 9 | L-Tryptophan | 12 | 96 |

| 10 | L-Lysine | 12 | 94 |

All products were isolated as hydrochloride salts. Yields refer to isolated products.

Acid-Catalyzed Esterification Methods

Traditional acid-catalyzed esterification, often referred to as Fischer esterification, remains a widely used method for preparing amino acid esters. nih.gov This method typically involves refluxing the amino acid in an alcohol, such as methanol, in the presence of a strong acid catalyst like gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. nih.govnih.gov The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, and the water generated during the reaction is removed. nih.gov

Thionyl chloride (SOCl₂) in methanol is another effective reagent system for the synthesis of amino acid methyl esters. nih.govgoogle.comcommonorganicchemistry.commasterorganicchemistry.comresearchgate.net The reaction of thionyl chloride with methanol generates HCl in situ, which acts as the catalyst for the esterification. masterorganicchemistry.com This method has been shown to be efficient for a variety of amino acids, providing high yields of the corresponding methyl ester hydrochlorides. nih.govgoogle.com A study comparing different acid catalysis systems for the esterification of various amino acids demonstrated the high efficacy of the thionyl chloride/methanol system. nih.gov For instance, the synthesis of L-lysine methyl ester hydrochloride using this method resulted in a 94% yield. nih.gov

Table 2: Comparison of Yields for L-Lysine Methyl Ester Hydrochloride Synthesis using Different Acidic Conditions nih.gov

| Catalyst System | Reaction Time (h) | Yield (%) |

| TMSCl/MeOH | 12 | 94 |

| SOCl₂/MeOH | 12 | 94 |

| HCl/MeOH | Not specified | Not specified |

Selective Protection Strategies for Lysine Residues

The presence of two amino groups (α and ε) in lysine necessitates the use of selective protection strategies to ensure that subsequent reactions occur at the desired position.

Regioselective Boc Protection of Alpha and Epsilon Amino Groups

The regioselective protection of one amino group while leaving the other free is a cornerstone of lysine chemistry. A common strategy for the selective protection of the ε-amino group involves the use of a copper(II) complex. pharm.or.jpguidechem.com The α-amino and α-carboxyl groups of lysine form a bidentate chelate with the copper(II) ion, effectively blocking these positions and allowing for the selective acylation of the ε-amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O). pharm.or.jpguidechem.com Following the protection step, the copper can be removed using a chelating agent. pharm.or.jp This method provides a straightforward route to Nε-Boc-L-lysine. pharm.or.jp

Once the ε-amino group is protected, the α-amino group can be subsequently protected, for example, with an Fmoc group, to yield the orthogonally protected Fmoc-Lys(Boc)-OH, a valuable building block in solid-phase peptide synthesis. pharm.or.jp

Chemoenzymatic Synthetic Routes and Biocatalysis for Amino Acid Esters

Chemoenzymatic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.govchemicalbook.comresearchgate.netnih.gov Enzymes such as lipases and proteases can catalyze the esterification of N-protected amino acids in organic solvents with high efficiency and selectivity. nih.govresearchgate.netnih.gov

Papain has been shown to catalyze the synthesis of glyceryl esters of Boc-protected amino acids with yields of 50-70%. nih.gov The reaction is typically carried out in a high concentration of glycerol (B35011) with a small amount of water at a slightly acidic pH. nih.gov Lipases, such as those from Candida rugosa, have also been utilized for the synthesis of aminoacyl esters of carbohydrates in non-polar solvents. researchgate.net The use of immobilized lipases offers the advantage of easy separation and reuse of the biocatalyst. chemicalbook.com

The enzymatic synthesis of β-amino acid esters has been demonstrated using lipase (B570770) TL IM from Thermomyces lanuginosus in a continuous-flow system, highlighting the potential for efficient and green production of amino acid derivatives. mdpi.com While direct enzymatic synthesis of N-Boc-L-lysine methyl ester hydrochloride is not extensively reported, the principles established with other N-protected amino acids and esters suggest its feasibility. The substrate specificity of enzymes can lead to stereo- and regioselective reactions, often eliminating the need for complex protection and deprotection steps required in chemical synthesis.

Environmentally Conscious and Efficient Synthesis Pathways

The synthesis of this compound, a key intermediate in peptide synthesis and pharmaceutical research, has traditionally involved methods that can be lengthy and generate significant chemical waste. chemimpex.comchemimpex.com Modern synthetic chemistry places a strong emphasis on the development of pathways that are not only efficient in terms of yield and time but are also environmentally benign. Research has led to innovative strategies that minimize hazardous reagents and byproducts, aligning with the principles of green chemistry.

A significant advancement in the eco-friendly synthesis of N-Boc-L-lysine derivatives involves moving away from methods that rely on heavy metal complexation. Traditional syntheses often employed divalent copper ions to selectively protect the Nα-amino and carboxyl groups of lysine, allowing for the subsequent protection of the Nε-amino group. google.com This process, however, necessitates a final decoppering step, which generates substantial amounts of wastewater containing copper ions, posing an environmental hazard. google.com

Another facet of efficient synthesis is the esterification step itself. The conversion of N-protected amino acids to their corresponding methyl esters can be achieved using various reagents. A particularly convenient and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. mdpi.com This system has proven effective for a wide range of amino acids and offers mild reaction conditions and good to excellent yields, presenting a more operationally simple alternative to traditional methods that use reagents like thionyl chloride or gaseous hydrochloric acid. mdpi.com

The table below summarizes and compares the traditional copper-chelation method with the more recent environmentally conscious buffer system method for the selective Nα-protection of lysine.

| Primary Byproducts | Copper salts. google.com | Benign salts (e.g., sodium chloride) and t-butanol. |

Further research into green chemistry applications for amino acid derivatives continues to evolve. For instance, investigations into the synthesis of related compounds, such as N-Boc-β³-amino acid methyl esters, emphasize the avoidance of hazardous reagents like sodium cyanide or the unstable diazomethane, which are used in older homologation techniques. nih.gov These studies highlight a broader trend in organic synthesis toward developing safer, more economical, and practical methods that can be scaled for larger production. nih.gov

Chemical Reactivity and Derivatization Studies of N Boc L Lysine Methyl Ester Hydrochloride

Amine and Ester Functional Group Transformations

The functional groups of N-Boc-L-lysine methyl ester hydrochloride allow for a range of chemical transformations. The Boc group is an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions, which leaves other protecting groups like the Fluorenylmethoxycarbonyl (Fmoc) group intact. chemimpex.comnih.gov The methyl ester can be hydrolyzed under basic conditions, and the free ε-amino group is nucleophilic and can react with various electrophiles.

Key transformations include:

Deprotection of the α-amino group: The Boc group can be cleaved using acids such as trifluoroacetic acid (TFA) to liberate the α-amino group for subsequent reactions, like peptide bond formation. nih.gov

Hydrolysis of the methyl ester: The methyl ester can be saponified using a base like sodium hydroxide (B78521) to yield the free carboxylic acid. However, standard cleavage of methyl esters often requires strongly basic or acidic conditions that may not be compatible with acid-labile protecting groups like Boc.

Reactions of the ε-amino group: The primary amine on the side chain is nucleophilic and can undergo various reactions. csbsju.edulibretexts.org It can react with aldehydes to form Schiff bases, which can then be reduced to secondary amines. libretexts.org It also reacts with anhydrides and other acylating agents. csbsju.edu

A convenient method for preparing amino acid methyl esters involves using trimethylchlorosilane (TMSCl) and methanol (B129727) at room temperature, which provides good to excellent yields under mild conditions. mdpi.com

Table 1: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product | Citation(s) |

|---|---|---|---|---|

| α-Amine (Boc-protected) | Deprotection (Acidolysis) | Trifluoroacetic Acid (TFA) | Free α-Amine | nih.gov |

| Carboxyl (Methyl Ester) | Hydrolysis (Saponification) | Sodium Hydroxide (NaOH) | Free Carboxylic Acid | |

| ε-Amine | Acylation | Anhydrides | N-acylated lysine (B10760008) | csbsju.edu |

| ε-Amine | Reductive Amination | Aldehydes, Sodium Borohydride | Secondary Amine | libretexts.org |

| Carboxyl Group | Esterification | Methanol, Trimethylchlorosilane | Methyl Ester Hydrochloride | mdpi.com |

Coupling Reactions in Peptide Synthesis

This compound and its derivatives are fundamental building blocks in peptide synthesis. chemimpex.com The strategic placement of protecting groups allows for the controlled, sequential addition of amino acids to a growing peptide chain. nih.gov The choice between solid-phase and solution-phase synthesis depends on the desired length and complexity of the target peptide.

In Solid-Phase Peptide Synthesis (SPPS), N-Boc-L-lysine derivatives are widely used. chemimpex.comchemimpex.com The synthesis starts by anchoring an amino acid to a solid resin support, followed by a cycle of deprotection and coupling steps to elongate the peptide chain. For lysine derivatives, orthogonal protecting groups are crucial. For instance, a derivative like Nα-Fmoc-Nε-Boc-lysine allows the acid-stable Fmoc group to be removed to elongate the peptide chain, while the acid-labile Boc group on the side chain remains to prevent unwanted reactions. nih.govnih.gov Conversely, Nα-Boc-Nε-Fmoc-L-lysine is used in Boc-based SPPS, where the Boc group is removed at each step and the base-labile Fmoc group on the side chain can be selectively removed later for specific modifications, such as labeling or conjugation. peptide.com

This compound is also suitable for solution-phase peptide synthesis. sigmaaldrich.comchemicalbook.com This classical method involves carrying out the coupling and deprotection reactions in solution, followed by purification of the intermediate peptide at each step. While more labor-intensive than SPPS, it is advantageous for large-scale synthesis of shorter peptides. In this context, the methyl ester serves as a protecting group for the C-terminus, while the Boc group protects the N-terminus. The free ε-amino group can be coupled, or it can be protected with another group (like Cbz or Fmoc) to allow for coupling at the α-amino position after its deprotection. nih.govchemimpex.com

Bioconjugation Strategies Utilizing Lysine Derivatives

Lysine residues are common targets for bioconjugation due to the high nucleophilicity and surface exposure of their ε-amino groups. nih.govnih.gov Lysine derivatives are used to attach molecules such as drugs, fluorescent dyes, or nanoparticles to proteins and antibodies. This is a key strategy in developing antibody-drug conjugates (ADCs) and other targeted therapeutics. rsc.orgresearchgate.net

The challenge in lysine conjugation is achieving site-selectivity due to the high abundance of lysine residues on protein surfaces. nih.govrsc.org Strategies to control selectivity include exploiting the local microenvironment of specific lysine residues, which can alter their pKa and reactivity. mdpi.com Reagents like N-hydroxysuccinimide (NHS) esters are commonly used to react with the lysine amine, forming stable amide bonds. nih.govmdpi.com Derivatives of N-Boc-L-lysine methyl ester can be incorporated into peptides, and after deprotection of the ε-amino group, this specific site can be targeted for conjugation, ensuring a homogenous product. chemimpex.comchemimpex.com

Enzymatic Reactivity and Biocatalytic Transformations of Lysine Esters

Enzymes can be used for selective transformations of lysine derivatives. For example, the enzyme sortase A can catalyze the formation of a covalent bond between two amino acids, a process that can be harnessed for site-specific protein modification. nih.gov

Studies have investigated the reaction of free L-lysine methyl ester with reactive dicarbonyl species like glyoxal (B1671930) and methylglyoxal (B44143). mdpi.com In phosphate (B84403) buffer, L-lysine methyl ester reacts with methylglyoxal to form Nε-hydroxymethyl-lysine (HML) as a novel product. This reaction is proposed to occur via a mechanism involving a nucleophilic attack of the terminal amine on the aldehyde group followed by an intramolecular hydride transfer. Interestingly, this product is not formed with glyoxal. These studies highlight the potential for specific, non-enzymatic but biologically relevant modifications of lysine esters. mdpi.com Furthermore, peptides containing methylated lysines have been shown to resist the action of enzymes like trypsin and lysyl endopeptidase. researchgate.net

Reactions for Macrocyclic Compound Synthesis

N-Boc-L-lysine methyl ester derivatives are valuable precursors for synthesizing macrocyclic compounds, particularly cyclic peptides. cymitquimica.com Macrocyclization can improve the stability, selectivity, and bioavailability of peptides. nih.gov The amino group on the lysine side chain is often used as a handle for cyclization reactions. rsc.org

One common strategy involves creating a lactam bridge by forming an amide bond between the lysine side-chain amine and a carboxylic acid group elsewhere in the peptide chain. nih.gov Another approach uses bifunctional reagents to crosslink two lysine residues within a peptide. For example, bisfunctional 1,4-dinitroimidazoles have been used to prepare a series of peptide macrocycles by crosslinking two lysine residues with high yields. researchgate.net The distance between the lysine residues can be varied to control the size and conformation of the resulting macrocycle. researchgate.net

Table 2: Examples of Macrocyclization Strategies Involving Lysine

| Cyclization Strategy | Reacting Groups | Resulting Linkage | Key Features | Citation(s) |

|---|---|---|---|---|

| Lactamization | Lysine ε-amine and a carboxyl group | Amide Bond | Common method for stabilizing secondary structures. | nih.gov |

| Imine Condensation | Lysine ε-amine and an aldehyde | Imine (often reduced to amine) | Reversible formation allows for dynamic approaches. | rsc.org |

| Bis-alkylation | Two Lysine ε-amines and a bifunctional electrophile | Cross-linked Lysines | Allows for stapling of peptides to enforce specific conformations. | researchgate.net |

Applications in Complex Molecule and Biopolymer Synthesis

Role as a Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of N-Boc-L-lysine methyl ester hydrochloride makes it a valuable chiral auxiliary in asymmetric synthesis. chemimpex.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The stereogenic center of the lysine (B10760008) derivative can effectively direct the approach of reagents to a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

Building Block in Natural Product Synthesis and Analogs

This compound serves as a crucial building block in the total synthesis of various natural products and their analogs. Its pre-existing chiral center and functional handles allow for the efficient construction of complex molecular frameworks. The ability to selectively deprotect the α-amino, ε-amino, and carboxyl groups provides synthetic chemists with the flexibility to introduce diverse functionalities at specific positions within the target molecule.

One notable application is in the synthesis of β-amino acids, which are components of numerous biologically active natural products. For instance, a safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids like this compound has been developed. nih.gov This transformation has been applied to the formal synthesis of sedum alkaloids, a class of natural products with interesting biological activities. nih.gov Furthermore, this versatile building block is a key intermediate in the synthesis of Boc-lysinated betulonic acid, which has shown significant inhibitory effects on human prostate cancer cells. google.com

Precursor for Lysine-Based Polymers and Dendrimers

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of lysine-based polymers and dendrimers. researchgate.netchemimpex.com These highly branched, tree-like macromolecules have garnered significant interest due to their unique properties and potential applications in drug delivery, gene therapy, and catalysis.

Divergent and Convergent Synthetic Approaches to Lysine Dendrimers

Two primary strategies are employed for the synthesis of lysine dendrimers: the divergent and convergent approaches. Both methods have been successfully utilized with lysine-based building blocks, and the choice of strategy can impact the stereochemical purity of the final dendrimer. researchgate.net

In the divergent approach , the dendrimer is grown outwards from a central core. nih.gov Starting with a core molecule, successive generations of lysine units are added in a stepwise fashion. This compound can be used to build these generations, with the Boc group being removed at each step to allow for the attachment of the next layer of monomers. This method is efficient for producing large quantities of dendrimers. nih.gov

The convergent approach , conversely, involves the synthesis of the dendritic branches, or "dendrons," first, which are then attached to a central core in the final step. researchgate.net A study on the synthesis of L-lysine dendrons utilized L-lysine methyl ester in a convergent synthesis where Nα,Nε-di-(tert-butoxycarbonyl) lysine was coupled using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Research has shown that the divergent methodology is often preferred for preserving the stereochemistry of the dendritic peptide. researchgate.net

Strategies for Fabricating Polypeptide-Based Structures

This compound is a key component in the fabrication of various polypeptide-based structures. The tert-butoxycarbonyl (Boc) protecting group is one of several protecting groups, including benzyloxycarbonyl (Z) and trifluoroacetyl (TFA), used for the ω-amino group of lysine during the ring-opening polymerization of N-carboxyanhydrides (NCAs) to form polylysine. mdpi.com

One strategy involves the synthesis of block-graft copolypeptides. For example, a well-defined block-graft copolypeptide, PLLysine–b–(PLLysine–g–PHistidine), was synthesized. nih.gov The process began with the sequential ring-opening polymerization of Nε-Boc-L-lysine NCA and Nε-Fmoc-L-lysine NCA to create a diblock copolypeptide backbone. nih.gov The selective deprotection of the Fmoc groups then provided the initiation sites for the grafting of the polyhistidine chains. nih.gov This highlights the utility of orthogonally protected lysine derivatives in creating complex and functional polypeptide architectures.

Contributions to Protein Engineering and Modification

In the field of protein engineering, this compound and its derivatives are utilized to introduce specific modifications into proteins. chemimpex.comchemimpex.com This allows researchers to study protein function, structure, and interactions in a controlled manner. By incorporating unnatural amino acids or modified lysine residues, the properties of a protein can be altered for enhanced therapeutic efficacy or to serve as probes for biological processes. chemimpex.com

The Boc protecting group allows for the selective modification of the ε-amino group of the lysine side chain, while the α-amino group is involved in peptide bond formation. This selective protection is crucial for directing chemical modifications to the desired location within the protein structure.

Utilization in Pharmaceutical Intermediates and Prodrug Development

This compound is a valuable intermediate in the development of pharmaceuticals, particularly in the creation of prodrugs. chemimpex.com A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. The lysine derivative can be used to modify a drug molecule to improve its solubility, stability, and bioavailability. researchgate.net

The compound's application as a building block for bioactive molecules is exemplified by its use in the synthesis of N-Boc-β³-amino acid methyl esters, which are components of therapeutically relevant molecules like the antibiotic leucyl-3-epi-deoxynegamycin. nih.gov Furthermore, it is a key intermediate in the synthesis of Boc-lysinated betulonic acid, a potential anti-prostate tumor drug. google.com The ability to use this compound in both solution-phase and solid-phase peptide synthesis makes it a versatile tool for creating a wide array of pharmaceutical intermediates.

Stereochemical Control and Purity in N Boc L Lysine Methyl Ester Hydrochloride Chemistry

Preservation of Stereochemistry in Multi-step Synthesis of Derivatives

Maintaining the stereochemical integrity of N-Boc-L-lysine methyl ester hydrochloride during the synthesis of its derivatives is paramount, as racemization can lead to diastereomeric mixtures with different biological and chemical properties. Research into the synthesis of amino acid esters and peptides has identified several strategies to prevent the loss of stereochemical purity.

One common challenge is racemization during peptide coupling reactions. The choice of synthetic methodology has been shown to be crucial. For instance, in the synthesis of dendritic branches based on L-lysine, it was observed that the preservation of stereochemistry was dependent on whether a convergent or divergent synthetic approach was employed, with divergent methodologies often being preferred for maintaining stereochemical purity. researchgate.net The use of mild reaction conditions is another key strategy. The esterification of N-Boc protected amino acids using trimethylchlorosilane (TMSCl) and methanol (B129727) at room temperature has been reported as an efficient method that results in little racemization. nih.gov

Specific synthetic protocols have been developed to be explicitly racemization-free. A variety of amino acid ester hydrochlorides can react with cyanomethyl formate (B1220265) at room temperature to yield N-formyl amino acid esters without racemization. researchgate.net Similarly, the Arndt–Eistert synthesis has been used to convert N-Boc protected α-amino acids to their β-analogs with retention of configuration. nih.gov In the context of creating complex lysine (B10760008) derivatives, such as those used for histone tail peptides or orthogonally protected diketopiperazines, the selection of coupling agents and reaction pathways is critical. nih.govrsc.org For example, using HATU as a coupling agent has proven effective for the coupling of secondary amines, a common step in building complex structures from lysine derivatives, while minimizing stereochemical scrambling. rsc.org

Table 1: Synthetic Strategies for Stereochemical Preservation

| Method | Description | Key Feature |

|---|---|---|

| Divergent Synthesis | Building a molecule from a central core outwards. | Found to be preferable for preserving stereochemistry in the synthesis of L-lysine-based dendritic peptides. researchgate.net |

| TMSCl/Methanol Esterification | A mild, room-temperature method for preparing amino acid methyl esters. | Published reports indicate that this method results in minimal racemization. nih.gov |

| Arndt–Eistert Synthesis | A series of reactions designed to convert a carboxylic acid to a higher homologue. | Utilized for converting N-Boc-α-amino acids to β-analogs with retention of configuration. nih.gov |

Monitoring and Analysis of Enantiomeric Purity in Reactions

Verifying the stereochemical purity of this compound and its derivatives is as important as preserving it. A suite of analytical techniques is employed to monitor and quantify the enantiomeric excess (ee) of the products.

Polarimetry is a classical method used to measure the optical rotation of a chiral compound, which can provide an initial assessment of stereochemical integrity. researchgate.net However, for more precise quantification, chromatographic and spectroscopic methods are essential.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is a powerful and widely used technique for separating and quantifying enantiomers. researchgate.netbeilstein-journals.org This method can resolve the L- and D-enantiomers, allowing for the precise determination of enantiomeric excess. beilstein-journals.org In some cases, pre-column derivatization is used to enhance separation and detection. For example, amino acids can be derivatized with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form diastereomeric isoindoles that can be readily separated on a standard reverse-phase HPLC column. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess stereochemical purity, often through the use of chiral resolving agents or by analyzing the spectra of diastereomeric derivatives formed by reacting the analyte with a chiral auxiliary. researchgate.net

Table 2: Analytical Techniques for Enantiomeric Purity

| Technique | Principle | Application Example |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Used to separate and quantify the enantiomers of lysine derivatives to confirm enantiomeric excess (>99% ee). researchgate.netbeilstein-journals.org |

| Pre-column Derivatization HPLC | Reaction of the analyte with a chiral derivatizing agent (e.g., OPA/chiral thiol) to form diastereomers that are separable by standard HPLC. | Analysis of amino acid mixtures, including lysine, to resolve and quantify individual enantiomers. researchgate.net |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral substance in solution. | Used as a monitoring tool during the synthesis of L-lysine-based dendritic branches to check for preservation of stereochemistry. researchgate.net |

Through the careful selection of synthetic routes and diligent application of these analytical methods, researchers can ensure that derivatives synthesized from this compound possess the requisite stereochemical purity for their intended applications.

Advanced Analytical and Spectroscopic Characterization in Research Context

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in assessing the purity of N-Boc-L-lysine methyl ester hydrochloride and for monitoring the progress of reactions in which it is involved, such as in peptide synthesis. chemimpex.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed for these purposes. chemimpex.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is typically used. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), sometimes with additives like trifluoroacetic acid to improve peak shape. The purity of the compound is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report a purity of ≥98% as determined by HPLC. chemimpex.com

Thin-Layer Chromatography (TLC):

TLC is a simpler, faster, and more cost-effective method for purity assessment and reaction monitoring. sigmaaldrich.comsigmaaldrich.com A small amount of the compound is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is then visualized, often using a UV lamp (if the compound is UV-active) or by staining with a chemical reagent such as ninhydrin (B49086) (which reacts with the free amine) or potassium permanganate. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. In the context of reaction monitoring, the disappearance of starting material spots and the appearance of a product spot can be tracked over time. thieme.de For this compound, a purity of ≥98% is also commonly reported based on TLC analysis. chemimpex.comsigmaaldrich.com

Table 1: Representative Chromatographic Conditions for Purity Assessment

| Technique | Stationary Phase | Typical Mobile Phase System | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Water/Acetonitrile with 0.1% TFA | UV at 210-220 nm |

| TLC | Silica Gel | Dichloromethane/Methanol (e.g., 9:1 v/v) | UV light (254 nm), Ninhydrin stain |

Spectroscopic Methods for Structural Elucidation (NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR: Proton NMR provides information about the number of different types of protons and their chemical environments. For this compound, the spectrum would be expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the α-proton of the lysine (B10760008) backbone (a multiplet), and the various methylene (B1212753) groups of the lysine side chain.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum would display distinct signals for the carbonyl carbons of the Boc group and the methyl ester, the quaternary carbon of the Boc group, the α-carbon, and the carbons of the lysine side chain.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₂₄N₂O₄·HCl), the expected molecular weight of the free base is 260.17 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 261.18. Fragmentation may involve the loss of the Boc group or parts of the side chain.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Boc group protons (-C(CH₃)₃) | Singlet, ~1.4 ppm |

| Methyl ester protons (-OCH₃) | Singlet, ~3.7 ppm | |

| α-proton (-CH(NH₂)-) | Multiplet | |

| Lysine side chain protons (-(CH₂)₄-) | Multiple multiplets | |

| ¹³C NMR | Boc carbonyl carbon (-C=O) | ~156 ppm |

| Ester carbonyl carbon (-C=O) | ~173 ppm | |

| Boc quaternary carbon (-C(CH₃)₃) | ~80 ppm | |

| Methyl ester carbon (-OCH₃) | ~52 ppm |

| Mass Spec (ESI) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 261.18 |

Theoretical and Computational Investigations of N Boc L Lysine Methyl Ester Hydrochloride

Molecular Modeling and Conformational Analysis

Molecular modeling of N-Boc-L-lysine methyl ester hydrochloride allows for the exploration of its three-dimensional structure and conformational landscape. The presence of multiple rotatable bonds in the lysine (B10760008) side chain, along with the bulky tert-butyloxycarbonyl (Boc) protecting group, results in a molecule with significant conformational flexibility.

Computational techniques such as molecular mechanics and quantum chemical calculations are employed to identify low-energy conformations. These studies are essential for understanding how the molecule might interact with other molecules, such as in enzyme active sites or during self-assembly processes. The conformational preferences can influence the molecule's physical properties and its reactivity in chemical transformations.

Key Structural Features for Molecular Modeling:

| Feature | Description | Implication for Modeling |

| Chiral Center | The α-carbon of the lysine residue is chiral, leading to the L- and D-enantiomers. | Modeling must account for the specific stereochemistry (L-form in this case) to accurately predict biological and chemical behavior. |

| Boc Protecting Group | A sterically demanding group on the ε-amino group of the lysine side chain. | The size and rotational freedom of the Boc group significantly influence the overall shape and accessible conformations of the molecule. |

| Methyl Ester | The carboxylic acid group is esterified with a methyl group. | This modification alters the charge state and hydrogen bonding potential of the C-terminus. |

| Hydrochloride Salt | The α-amino group is protonated, forming a salt with a chloride anion. | Electrostatic interactions involving the ammonium (B1175870) group and the chloride ion are critical considerations in the molecular models. |

Conformational analysis typically involves systematic or stochastic searches of the potential energy surface to locate stable conformers. The results of these analyses can be represented as energy landscapes, indicating the relative energies of different spatial arrangements of the atoms. For this compound, these studies would likely reveal how the flexible lysine side chain folds and how the Boc group orients itself relative to the rest of the molecule.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving this compound. A primary reaction of interest is the deprotection of the Boc group, which is typically achieved under acidic conditions.

Theoretical studies can model the step-by-step process of this reaction. For instance, using Density Functional Theory (DFT) calculations, researchers can map the reaction pathway, identify transition states, and calculate activation energies. The mechanism for the acid-catalyzed deprotection of a Boc-amine generally proceeds through the formation of a tert-butyl cation. researchgate.net

Proposed Acid-Catalyzed Deprotection Mechanism:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Carbocation Formation: The protonated intermediate fragments to release carbon dioxide and the stable tert-butyl cation.

Deprotection: The amine is liberated.

Computational studies can provide detailed energetic profiles for each step, helping to understand the reaction kinetics and the role of the solvent.

Furthermore, the aminolysis of esters is another area where computational studies offer mechanistic insights. While not directly involving the deprotection of the Boc group, the ester functionality can undergo reactions. Theoretical studies on the aminolysis of model esters have shown that the reaction often proceeds through a tetrahedral zwitterionic intermediate. rsc.org The stability of this intermediate and the subsequent transition states can be computationally modeled to understand the factors influencing the reaction rate.

Under basic conditions, the Boc-carbamate itself can undergo aminolysis, which is proposed to proceed through the formation of an isocyanate intermediate. researchgate.net Computational modeling can help to validate this proposed mechanism and explore the energetics of the reaction pathway.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of organic molecules in various transformations. For this compound, this can be particularly useful in peptide synthesis, where it serves as a building block. chemimpex.comnih.gov

The reactivity of the α-amino group is crucial for peptide bond formation. Computational models can calculate atomic charges and frontier molecular orbitals (HOMO and LUMO) to predict the nucleophilicity of this amine. These calculations can help in selecting appropriate coupling reagents and reaction conditions to achieve efficient and selective peptide synthesis.

Computational Descriptors for Reactivity Prediction:

| Descriptor | Information Provided | Relevance to this compound |

| Atomic Charges | Distribution of electron density within the molecule. | Can indicate the most nucleophilic (e.g., α-amino group) and electrophilic sites. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). |

| Electrostatic Potential Maps | Visual representation of the electrostatic potential on the electron density surface. | Helps to identify regions of the molecule that are attractive to electrophiles or nucleophiles. |

Moreover, computational studies can be employed to understand the selectivity of reactions. For example, in a molecule with multiple reactive sites, such as a peptide containing N-Boc-L-lysine, computational models can help predict which site is more likely to react under specific conditions. This is vital for designing synthetic strategies that avoid unwanted side reactions.

The principles of structure-reactivity relationships, often explored through computational studies, are valuable tools for evaluating potential reaction pathways and designing more efficient synthetic routes utilizing this compound. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Lysine-Derived Building Blocks with Enhanced Functionality

The evolution of peptide and polymer science heavily relies on the innovation of its fundamental components. N-Boc-L-lysine methyl ester hydrochloride serves as a foundational scaffold for the development of next-generation building blocks with tailored properties. Research is actively exploring the incorporation of unique functional groups to expand the chemical space and utility of lysine (B10760008) derivatives.

One promising area is the synthesis of redox-active amino acids for incorporation into peptide assemblies. duke.edu By coupling redox moieties like transition-metal chromophores or electron donors/acceptors to the side chain of Boc-L-lysine methyl ester, researchers can create peptides designed for studying photoinitiated electron or energy transfer. duke.edu This has implications for developing light-harvesting peptides and other photo-responsive materials. duke.edu

Another key direction is the late-stage functionalization of peptides. nih.gov A recently developed biomimetic method allows for the selective oxidation of a dimethyl lysine residue into allysine, which contains a reactive aldehyde group. nih.gov This strategy enables the diversification of complex peptides with various tags, such as fluorescent probes or affinity labels, at a late stage in the synthesis. nih.gov

Furthermore, the strategic use of orthogonal protecting groups on lysine derivatives enables precise chemical modifications. beilstein-journals.orgnbinno.com By using combinations like Fmoc for the alpha-amino group and Boc for the epsilon-amino group, specific sites on the lysine residue can be selectively deprotected and functionalized. nbinno.com This control is crucial for attaching payloads like cytotoxic drugs or imaging agents, leading to the creation of advanced antibody-drug conjugates (ADCs) and targeted peptide delivery systems. nbinno.com The development of these sophisticated building blocks is essential for advancing peptide-based therapeutics. nbinno.com

A summary of emerging functionalized lysine derivatives is presented below.

Table 1: Examples of Novel Lysine-Derived Building Blocks| Derivative Type | Functional Moiety | Potential Application | Key Feature |

|---|---|---|---|

| Redox-Active Lysine | Ruthenium(II)tris(bipyridine), Phenothiazine | Light-harvesting peptides, photo-responsive materials | Enables study of photoinduced electron transfer. duke.edu |

| Allysine Precursor | Dimethyl lysine | Late-stage peptide functionalization, bioconjugation | Provides a chemoselective handle (aldehyde) for modification. nih.gov |

| Orthogonally Protected Lysine | Fmoc, Boc, Mtt, ivDde | Targeted drug delivery, Antibody-Drug Conjugates (ADCs) | Allows for sequential, site-specific attachment of payloads. beilstein-journals.orgnbinno.com |

Integration into High-Throughput Synthesis Methodologies

The demand for large libraries of peptides for drug discovery and materials science necessitates the integration of building blocks like this compound into high-throughput synthesis platforms. Automated solid-phase peptide synthesis (SPPS) is a cornerstone of this effort, enabling the rapid and simultaneous creation of multiple peptide sequences. springernature.com

The use of protected amino acid esters, including lysine derivatives, is well-suited for automated SPPS. google.com These derivatives, if crystalline, are often highly pure and lead to clean coupling reactions, which is critical for the success of automated processes. google.com The strategy involves the sequential addition of α-amine protected amino acids to a growing peptide chain anchored to an insoluble resin. google.com The choice of protecting groups is critical. For instance, in Fmoc-based SPPS, the temporary Fmoc group is removed at each cycle, while a more robust group like Boc protects the lysine side chain until it is intentionally removed for functionalization. beilstein-journals.orgnbinno.com

Researchers have developed various strategies to facilitate automated synthesis and modification:

Orthogonal Protection: Using acid-labile groups like Mtt (4-methyltrityl) or base-labile groups like ivDde on the lysine side chain allows for its selective deprotection on the solid support while the peptide backbone remains intact. beilstein-journals.org

On-Resin Modification: Fatty acids and small polyethylene (B3416737) glycol (PEG) units can be directly incorporated onto the lysine side chain while the peptide is still attached to the resin, streamlining the synthesis of lipidated or PEGylated peptides. beilstein-journals.org

Self-Indicating Esters: The development of active esters that possess self-indicating properties can facilitate the spectrophotometric monitoring and automation of peptide synthesis, improving efficiency and control. google.com

The combination of versatile building blocks with automated synthesis protocols accelerates the discovery and optimization of peptide-based molecules for therapeutic and diagnostic applications. springernature.comnih.gov

Green Chemistry Innovations for this compound Production and Use

The principles of green chemistry are increasingly influencing the production and application of chemical compounds, including protected amino acids. The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. iris-biotech.de

Traditional methods for synthesizing Boc-protected amino acids often involve multiple steps and the use of toxic reagents like thionyl chloride for esterification. researchgate.net Emerging research focuses on developing more sustainable pathways. One innovative approach is a chemo-enzymatic method that combines protection of the amino group with esterification using dimethyl carbonate (DMC), a greener reagent. researchgate.net This method represents a more environmentally benign alternative to classical synthesis routes. researchgate.net

Another green strategy involves the selective protection of lysine's amino groups based on their different ionization constants (pKa values). A patented method utilizes a specific buffer system to selectively dissociate the α-amino group of lysine methyl ester, allowing it to react with Boc anhydride (B1165640) with high selectivity. google.com This approach shortens the reaction pathway and avoids the use of copper ions, which generate significant wastewater during removal. google.com

The use of ionic liquids derived from Boc-protected amino acids (Boc-AAILs) is also being explored. nih.govrsc.org These compounds can act as both reactants and solvents, potentially simplifying reaction setups and workup procedures in peptide synthesis. nih.gov Furthermore, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to produce N-Boc derivatives chemoselectively without generating harmful side products. organic-chemistry.org

Table 2: Comparison of Synthesis Methods for Protected Lysine Derivatives

| Method | Key Reagents/Features | Advantages | Reference |

|---|---|---|---|

| Classical Synthesis | Thionyl chloride (for esterification), Boc anhydride | Established procedure | researchgate.net |

| Green Chemo-Enzymatic | Dimethyl carbonate (DMC) | Reduced toxicity, more sustainable | researchgate.net |

| Selective Dissociation | Buffer system (e.g., sodium carbonate/bicarbonate) | High selectivity, avoids heavy metal waste, shorter route | google.com |

These innovations reflect a broader shift in chemical manufacturing towards more sustainable and environmentally responsible practices. iris-biotech.de

Expanding Applications in Advanced Materials and Biotechnology

The unique properties of lysine make it an excellent building block for advanced materials and biotechnological tools, particularly when incorporated into polymeric and dendritic structures. nih.gov this compound is a precursor to these complex architectures, which are finding applications in drug delivery, gene therapy, and beyond. chemimpex.comchemimpex.com

Lysine-Based Dendrimers: Poly(L-lysine) dendrimers (LBDs or PLLDs) are highly branched, tree-like polymers constructed from lysine monomers. frontiersin.orgmdpi.com Their well-defined structure, biocompatibility, and numerous terminal amino groups make them attractive for biomedical applications. nih.govfrontiersin.org These dendrimers are being intensively investigated as:

Gene Delivery Vectors: The positively charged amino groups on the dendrimer surface can form complexes (dendriplexes) with negatively charged nucleic acids like siRNA. nih.gov Studies have shown that poly(lysine) dendrimers can be efficient carriers for transferring siRNA into cells, demonstrating potential for gene therapy. nih.gov The structure can be modified, for instance by incorporating arginine or histidine residues, to fine-tune properties like charge distribution and cellular uptake. mdpi.comnih.gov

Drug Carriers: The internal cavities and surface groups of dendrimers can be used to encapsulate or conjugate drug molecules, facilitating targeted delivery and improved pharmacokinetics. nih.gov

Lysine-Containing Polymers: Beyond dendrimers, lysine can be incorporated into other polymer structures, such as hyperbranched polymers and block copolymers. mdpi.commdpi.com These materials are being explored for:

Biomaterials: The biocompatible and biodegradable nature of poly(amino acid)s makes them suitable for creating scaffolds for tissue engineering and other biomedical devices. mdpi.com

Drug Delivery Systems: Amphiphilic copolymers containing lysine can self-assemble into nanoparticles, which have been shown to be effective carriers for poorly water-soluble drugs. researchgate.net

The versatility of lysine as a building block, derived from precursors like this compound, continues to drive innovation in materials science and biotechnology, with significant potential for creating advanced therapeutic and diagnostic platforms. nih.govdtu.dk

Q & A

Q. What are the recommended methods for synthesizing and purifying N-Boc-L-lysine methyl ester hydrochloride?

- Methodological Answer : The compound is synthesized via esterification of N-Boc-L-lysine using methanol under acidic conditions (e.g., HCl gas). A typical protocol involves dissolving N-Boc-L-lysine in methanol, cooling to 0°C, and saturating with HCl gas until homogeneity. After stirring for 18 hours, the solvent is evaporated, and the product is dried under reduced pressure to yield a white solid . Purification often involves recrystallization from methanol/ethyl ether, with a melting point of 158–159°C as a purity indicator .

Q. Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Temperature | 0°C (initial), room temperature (stirring) |

| Reaction Time | 18 hours |

| Purity Check | Melting point (158–159°C), HPLC retention time |

Q. How is this compound characterized for identity and purity?

- Methodological Answer : 1H-NMR is used to confirm the structure, with peaks corresponding to the Boc group (δ ~1.4 ppm, singlet for tert-butyl), methyl ester (δ ~3.6 ppm), and lysine backbone protons . HPLC (C18 column, acetonitrile/water gradient) assesses purity, with a retention time calibrated against a reference standard. TLC (silica gel, 10% methanol in dichloromethane) can also monitor reaction progress, with visualization via ninhydrin staining .

Q. What storage conditions ensure the compound's stability?

- Methodological Answer : Store in a dark, dry environment at room temperature (20–25°C) in a sealed container. Avoid prolonged exposure to moisture, which may hydrolyze the ester or Boc group. Stability studies indicate no significant degradation under these conditions for ≥12 months .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Dissolve the compound in buffers (pH 2–10) and monitor hydrolysis via HPLC at 25°C and 40°C. Acidic conditions (pH < 4) may cleave the Boc group, while alkaline conditions (pH > 8) hydrolyze the methyl ester .

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks. Degradation products (e.g., free lysine, Boc-lysine) are quantified using LC-MS.

Q. Example Data :

| Condition | Degradation Products (72 hrs) |

|---|---|

| pH 2, 40°C | Boc group cleavage (∼15%) |

| pH 10, 25°C | Ester hydrolysis (∼30%) |

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Boc-protected lysine derivative is used to introduce lysine residues with orthogonal protection. After coupling to the peptide chain, the Boc group is removed with trifluoroacetic acid (TFA), while the methyl ester remains intact for subsequent modifications. Post-SPPS, the ester is hydrolyzed (e.g., with NaOH) to generate free carboxylic acid for conjugation .

Q. How can researchers optimize analytical methods (e.g., HPLC) for detecting trace impurities?

- Methodological Answer : Adjust HPLC parameters to resolve closely eluting peaks:

Q. How to resolve contradictions in solubility data reported across literature sources?

- Methodological Answer : Perform solubility tests in triplicate using USP/Ph.Eur. guidelines:

Q. Example Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 120 ± 5 |

| Water | <1 |

| DMSO | 85 ± 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.